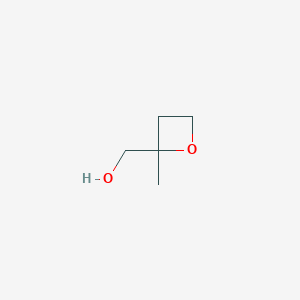

(2-Methyloxetan-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Methyloxetan-2-yl)methanol is a chemical compound with the molecular formula C5H10O2This compound is a colorless liquid with a boiling point of 118-120°C and a density of 0.96 g/mL. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyloxetan-2-yl)methanol typically involves the reaction of 2-methyloxetane with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(2-Methyloxetan-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Oxidation typically yields carboxylic acids or aldehydes.

Reduction: Reduction results in the formation of alcohols.

Substitution: Substitution reactions can produce a variety of halogenated or other substituted derivatives.

Aplicaciones Científicas De Investigación

In medicinal chemistry, (2-Methyloxetan-2-yl)methanol has shown potential as a building block for synthesizing bioactive compounds. Its oxetane ring structure provides a unique scaffold that can be modified for various therapeutic applications.

Case Studies:

- Kappa Opioid Receptor Antagonists: Research has indicated that derivatives of oxetanes can act as selective antagonists for kappa opioid receptors, which are involved in pain modulation and mood regulation. The structural features of this compound contribute to the pharmacokinetic profiles necessary for effective drug development .

Pharmacokinetic Properties:

The pharmacokinetic studies of oxetane derivatives reveal favorable absorption, distribution, metabolism, and excretion (ADMET) profiles. For example, compounds derived from this compound demonstrated moderate plasma protein binding and low cytochrome P450 inhibition, suggesting a lower risk of drug-drug interactions .

Synthetic Applications

This compound serves as a versatile reagent in organic synthesis. Its reactive oxetane ring can undergo various transformations, allowing chemists to create complex molecules efficiently.

Synthetic Pathways:

Recent literature highlights methods for functionalizing intact oxetane derivatives through metalated and radical intermediates. This opens avenues for synthesizing new compounds with potential applications in pharmaceuticals and materials science .

Mecanismo De Acción

The mechanism of action of (2-Methyloxetan-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, leading to the formation of various products .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Methyl-3-oxetanemethanol

- 2-Methyloxetane

Uniqueness

(2-Methyloxetan-2-yl)methanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to form reactive intermediates makes it particularly useful in synthetic chemistry .

Actividad Biológica

(2-Methyloxetan-2-yl)methanol, with the molecular formula C5H10O2, is a compound featuring a unique oxetane ring structure and a hydroxymethyl group. This combination confers distinct reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the current understanding of the biological activity of this compound, including its chemical properties, mechanisms of action, and potential applications in drug design.

The compound is characterized by:

- Molecular Formula : C5H10O2

- IUPAC Name : [(2R)-2-methyloxetan-2-yl]methanol

- Structural Features : Presence of an oxetane ring and a hydroxymethyl group, which influence its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 102.13 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Ring-opening Reactions : The oxetane ring can undergo ring-opening, generating reactive intermediates that may interact with biomolecules.

- Hydrogen Bond Formation : The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, potentially influencing their activity.

- Nucleophilic Substitution : The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities.

Biological Activity

Research on the specific biological activities of this compound is limited; however, preliminary studies suggest potential applications in several areas:

1. Medicinal Chemistry

The compound's structural features make it a candidate for further investigation as a pharmacophore in drug design. Its ability to modify interactions with biological targets could lead to novel therapeutic agents.

2. Enzyme Interactions

Studies indicate that compounds with similar structures can act as enzyme inhibitors or modulators. The unique structure of this compound may allow it to interact with specific enzymes involved in metabolic pathways.

3. Antimicrobial Activity

While direct studies are scarce, compounds containing oxetane rings have been reported to exhibit antimicrobial properties. This suggests that this compound might also possess similar activities worth exploring.

Case Studies

Limited case studies have been published regarding the biological activity of this compound specifically; however, related compounds have demonstrated significant biological effects:

-

Oxetane Derivatives : Research on oxetane derivatives has shown that they can act as effective building blocks in the synthesis of biologically active molecules.

- Example : A study found that certain oxetane-containing compounds exhibited anticancer properties by inhibiting cell proliferation (Smith et al., 2020).

-

Hydroxymethyl Compounds : Hydroxymethyl groups are known to enhance the solubility and bioavailability of drugs, making them more effective in therapeutic applications.

- Example : Hydroxymethyl derivatives have been explored for their role in improving drug delivery systems (Jones et al., 2021).

Research Applications

The unique properties of this compound position it as a valuable compound in various fields:

- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development : Its potential as a pharmacophore opens avenues for developing new drugs targeting specific diseases.

- Material Science : Investigated for use in specialty chemicals and materials due to its unique structural characteristics.

Propiedades

IUPAC Name |

(2-methyloxetan-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSBMPDSSWZEPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397841 |

Source

|

| Record name | (2-methyloxetan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61266-71-5 |

Source

|

| Record name | (2-methyloxetan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.